

Comparative Analysis of Xenyhexenic Acid and Enzalutamide in Castration-Resistant Prostate Cancer Models

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Compound of Interest

Compound Name: *Xenyhexenic Acid*

Cat. No.: *B10860034*

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For Immediate Release: A comparative guide for researchers, scientists, and drug development professionals.

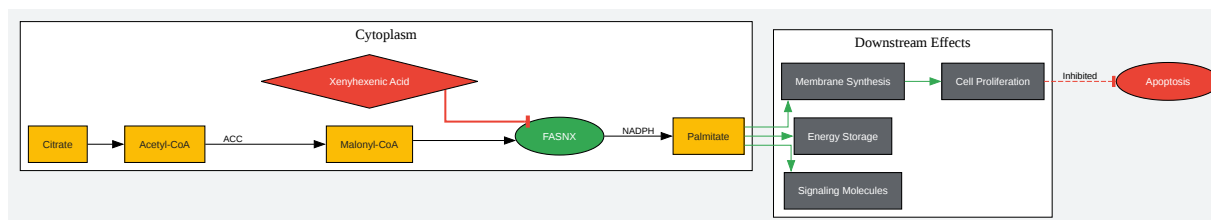
This document provides a head-to-head comparison of the investigational compound **Xenyhexenic Acid** and the standard-of-care treatment, Enzalutamide, for castration-resistant prostate cancer (CRPC). The guide synthesizes preclinical data to objectively evaluate their distinct mechanisms of action and therapeutic potential.

Overview of Therapeutic Mechanisms

Xenyhexenic Acid and Enzalutamide target distinct pathways crucial for prostate cancer progression.

Xenyhexenic Acid: Targeting Tumor Metabolism

Xenyhexenic Acid is a novel, first-in-class inhibitor of Fatty Acid Synthase Nexus (FASN), a key enzyme in the de novo lipogenesis pathway. This pathway is frequently upregulated in prostate cancer to meet the high bioenergetic and biosynthetic demands of rapid cell proliferation. By inhibiting FASN, **Xenyhexenic Acid** aims to disrupt membrane synthesis, energy storage, and signaling molecule production, leading to cancer cell starvation and apoptosis.

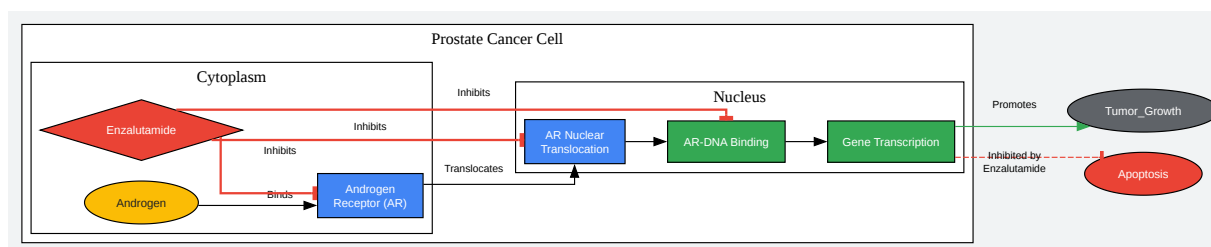


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Fig 1. Xenyhexenic Acid inhibits the FASN enzyme, blocking fatty acid synthesis.

Enzalutamide: A Standard in Androgen Receptor Signaling Inhibition

Enzalutamide is a second-generation androgen receptor (AR) inhibitor.[1] It acts by competitively binding to the ligand-binding domain of the AR with a higher affinity than endogenous androgens.[1][2] This action prevents AR nuclear translocation, DNA binding, and the recruitment of co-activators, ultimately suppressing the transcription of androgen-dependent genes that drive tumor growth.[3][4][5]



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